molecular formula C21H26O6 B1259530 Dendryphiellin A1

Dendryphiellin A1

Cat. No. B1259530
M. Wt: 374.4 g/mol
InChI Key: JJBHKCNHUMUNND-DMYDHDOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendryphiellin A1 is a natural product found in Paradendryphiella salina and Chaetoconis with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Eremophilane Sesquiterpenes from Hawaiian Endophytic Fungus: Dendryphiellin A1, along with other sesquiterpene derivatives, was isolated from the culture broth of Chaetoconis sp. FT087, a fungus. The structure of dendryphiellin A1 was determined through HRMS and NMR spectroscopic data, revealing its unique chemical properties (Li et al., 2016).

Biomedical Research and Applications

  • Cytotoxic and Antibacterial Properties: Dendryphiellin A1 has shown moderate activity against A2780 and cisplatin-resistant A2780CisR cell lines, indicating its potential use in cancer treatment (Li et al., 2016).

properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

(3S,4E,6E)-8-[[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl]oxy]-3-methyl-8-oxoocta-4,6-dienoic acid

InChI

InChI=1S/C21H26O6/c1-13(10-19(24)25)6-4-5-7-20(26)27-18-9-8-15-11-16(22)17(23)12-21(15,3)14(18)2/h4-9,11,13-14,17-18,23H,10,12H2,1-3H3,(H,24,25)/b6-4+,7-5+/t13-,14+,17-,18+,21-/m1/s1

InChI Key

JJBHKCNHUMUNND-DMYDHDOFSA-N

Isomeric SMILES

C[C@H]1[C@H](C=CC2=CC(=O)[C@@H](C[C@]12C)O)OC(=O)/C=C/C=C/[C@@H](C)CC(=O)O

Canonical SMILES

CC1C(C=CC2=CC(=O)C(CC12C)O)OC(=O)C=CC=CC(C)CC(=O)O

synonyms

dendryphiellin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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